![molecular formula C20H15N3O2S B14207619 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- CAS No. 830320-64-4](/img/structure/B14207619.png)
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes a nitro group at the 6th position, a phenyl group at the 1st position, and a phenylmethylthio group at the 4th position, making it a unique and potentially valuable molecule in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically include the use of a catalyst, such as copper(II) acetate, and an oxidant, such as oxygen, to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylmethylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfoxides and sulfones: Formed by the oxidation of the phenylmethylthio group.
Substituted indazoles: Formed by electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethylthio group can also modulate the compound’s activity by influencing its binding to target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole, 6-nitro-1-phenyl-: Lacks the phenylmethylthio group.
1H-Indazole, 6-nitro-4-[(phenylmethyl)thio]-: Lacks the phenyl group at the 1st position.
1H-Indazole, 1-phenyl-4-[(phenylmethyl)thio]-: Lacks the nitro group at the 6th position.
Uniqueness
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is unique due to the presence of all three functional groups (nitro, phenyl, and phenylmethylthio) in its structure. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
830320-64-4 |
|---|---|
Molekularformel |
C20H15N3O2S |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
4-benzylsulfanyl-6-nitro-1-phenylindazole |
InChI |
InChI=1S/C20H15N3O2S/c24-23(25)17-11-19-18(13-21-22(19)16-9-5-2-6-10-16)20(12-17)26-14-15-7-3-1-4-8-15/h1-13H,14H2 |
InChI-Schlüssel |
DPPPZWVZPXIRAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC3=C2C=NN3C4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


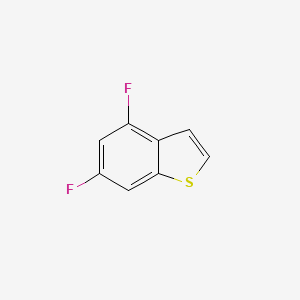
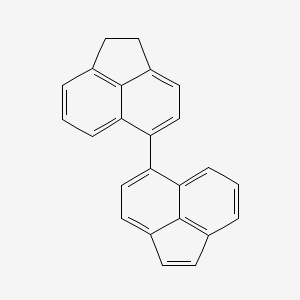
![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
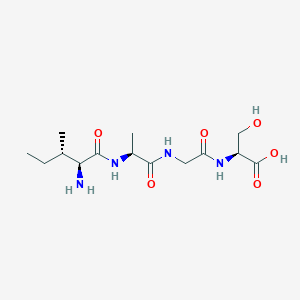
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
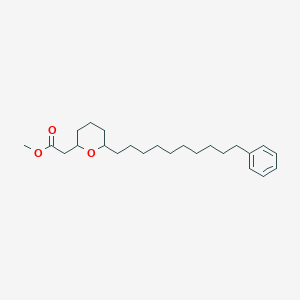
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)
![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
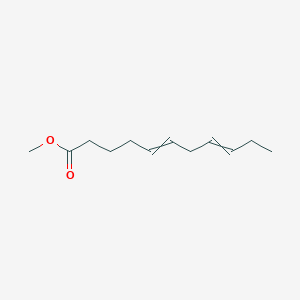
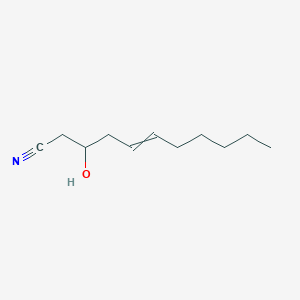

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
